Product packaging for 1-Benzoyl-2,6-dimethylpiperidine(Cat. No.:CAS No. 20722-53-6)

1-Benzoyl-2,6-dimethylpiperidine

Cat. No.: B182467
CAS No.: 20722-53-6
M. Wt: 217.31 g/mol
InChI Key: WMDTVTLGXVIKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2,6-dimethylpiperidine is a functionalized piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are among the most crucial synthetic building blocks for drug design, featured in more than twenty classes of pharmaceuticals, and are prevalent in numerous biologically active alkaloids . This compound serves as a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of novel cholinesterase inhibitors. Such inhibitors are a primary therapeutic strategy for mitigating cognitive decline in neurodegenerative disorders like Alzheimer's disease, aiming to increase acetylcholine levels in the brain . Furthermore, recent studies highlight that analogous N-benzylpiperidine and benzoylpiperidine structures demonstrate potent inhibitory effects against enzymes like tyrosinase, a key target in melanogenesis research for cosmetic and pharmaceutical applications . The structural motif of the 2,6-dimethylpiperidine scaffold is also noted for its defined conformational properties, which can influence molecular interactions with biological targets . Researchers utilize this compound in the design and synthesis of complex molecules to develop potential multifunctional agents, investigating its mechanism of action through kinetic studies and molecular modeling . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B182467 1-Benzoyl-2,6-dimethylpiperidine CAS No. 20722-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20722-53-6

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C14H19NO/c1-11-7-6-8-12(2)15(11)14(16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3

InChI Key

WMDTVTLGXVIKJO-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2)C

Other CAS No.

20722-53-6

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Benzoyl 2,6 Dimethylpiperidine and Analogous Structures

N-Acylation Approaches to N-Benzoylpiperidine Derivatives

The introduction of a benzoyl group onto the nitrogen atom of a piperidine (B6355638) ring is a common and efficient strategy for the synthesis of these derivatives. This transformation, known as N-acylation or N-benzoylation, can be achieved through various methods, each with its own set of reagents and reaction conditions.

Direct Acylation of 2,6-Dimethylpiperidine (B1222252) Precursors

The most straightforward approach to synthesizing 1-benzoyl-2,6-dimethylpiperidine is the direct acylation of a 2,6-dimethylpiperidine precursor. This method involves the reaction of the secondary amine of the piperidine ring with a benzoylating agent. The commercially available 2,6-dimethylpiperidine exists as a mixture of cis and trans stereoisomers. wikipedia.orgsigmaaldrich.com The direct benzoylation of this mixture would result in the corresponding mixture of cis- and trans-1-benzoyl-2,6-dimethylpiperidine.

This reaction is a specific example of the broader Schotten-Baumann reaction, a well-established method for the acylation of amines and alcohols. uomustansiriyah.edu.iqunacademy.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of the benzoylating agent.

Reagents and Reaction Conditions for Benzoylation

A variety of reagents can be employed for the benzoylation of piperidine derivatives. Benzoyl chloride is a commonly used and readily available reagent for this transformation due to its high reactivity. unacademy.comorgsyn.orgnih.govnih.gov Other benzoylating agents include benzoic anhydride. nih.gov The choice of reagent can influence the reaction conditions required.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed when using benzoyl chloride. uomustansiriyah.edu.iq Common bases include aqueous sodium hydroxide (B78521), pyridine (B92270), and triethylamine (B128534). uomustansiriyah.edu.iqorgsyn.orgnih.govnih.gov The reaction can be performed in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether, to facilitate the separation of the product and the neutralization of the acid. unacademy.com

Microwave-assisted organic synthesis has also been explored for benzoylation reactions, often under solvent-free conditions using a solid support like basic alumina, which can lead to faster reaction times and is considered an environmentally friendly approach. nih.gov

Table 1: Reagents and Conditions for N-Benzoylation

Benzoylating AgentBaseSolventConditionsReference
Benzoyl ChlorideSodium HydroxideWaterRoom Temperature orgsyn.org
Benzoyl ChlorideTriethylamineDichloromethaneRoom Temperature nih.gov
Benzoyl ChloridePyridineReflux7 hours researchgate.net
Benzoyl ChloridePyridine/Basic AluminaSolvent-free, Microwave- nih.gov

Role of Basic Catalysis in N-Acylation Transformations

Basic catalysts play a crucial role in N-acylation reactions. Their primary function is to act as an acid scavenger, neutralizing the acidic byproduct (e.g., HCl) that is formed during the reaction. uomustansiriyah.edu.iq This is essential because the starting amine is also basic and can be protonated by the acid, rendering it non-nucleophilic and halting the reaction.

In addition to neutralizing acid, the base can also act as a catalyst by increasing the nucleophilicity of the amine. By deprotonating the amine, the base generates a more potent nucleophile that can more readily attack the electrophilic carbonyl of the acylating agent. While strong bases like sodium hydroxide are effective, organic bases such as pyridine and triethylamine are also widely used. orgsyn.orgnih.govnih.gov In some protocols, the base itself can serve as the solvent. researchgate.net The choice of base can sometimes influence the reaction rate and yield.

Stereocontrolled Synthesis of 2,6-Dimethylpiperidine Ring Systems

The stereochemistry of the 2,6-dimethylpiperidine ring is a critical determinant of the biological activity of its derivatives. Therefore, methods for the stereocontrolled synthesis of this heterocyclic system are of significant interest. These methods aim to control the relative and absolute configuration of the two methyl groups at the C2 and C6 positions.

Diastereoselective Synthesis via Reductive Amination Routes

Reductive amination is a powerful and versatile method for the formation of amines, including cyclic amines like piperidines. Diastereoselective reductive amination strategies can be employed to control the stereochemistry of the newly formed stereocenters. One common approach involves the double reductive amination of a dicarbonyl compound. chim.it For the synthesis of 2,6-disubstituted piperidines, a 1,5-dicarbonyl compound can be reacted with an amine in the presence of a reducing agent. The stereochemical outcome of the cyclization can be influenced by the substrate, reagents, and reaction conditions.

The synthesis of polyhydroxylated piperidines, which are analogues of sugars, often utilizes double reductive amination of sugar-derived dicarbonyl substrates to ensure the desired absolute configurations of the hydroxyl groups. chim.it While not directly synthesizing 2,6-dimethylpiperidine, these methods highlight the potential of reductive amination for controlling stereochemistry in piperidine ring formation.

Intramolecular Cyclization and Amidomercuriation Tactics

Intramolecular cyclization reactions are a key strategy for the construction of cyclic systems, including piperidines. These reactions involve the formation of a new bond between two atoms within the same molecule to close a ring. For the synthesis of 2,6-disubstituted piperidines, an appropriately functionalized acyclic precursor can be designed to undergo cyclization.

Amidomercuriation is a specific type of intramolecular cyclization that can be used to synthesize nitrogen-containing heterocycles. This reaction involves the mercury-promoted cyclization of an unsaturated amide. The stereochemistry of the resulting piperidine can be controlled by the stereochemistry of the starting material and the reaction conditions. While specific examples for this compound are not prevalent in the provided search results, the general principles of intramolecular cyclization are applicable to the stereocontrolled synthesis of the 2,6-dimethylpiperidine core. rsc.org

Other intramolecular cyclization strategies include palladium-catalyzed hydroamination reactions, which have been used for the diastereoselective synthesis of 2,6-disubstituted piperazines and could potentially be adapted for piperidine synthesis.

Control of cis/trans Isomerism in Piperidine Ring Formation

The spatial arrangement of substituents on the piperidine ring, known as cis/trans isomerism, is crucial as it significantly influences the biological activity of the molecule. The synthesis of 2,6-disubstituted piperidines, such as 2,6-dimethylpiperidine, a precursor to this compound, can result in both cis (achiral) and trans (chiral) isomers. wikipedia.org The preparation of these compounds is often achieved through the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine), which typically yields the achiral cis-isomer as the predominant product. wikipedia.org

Controlling the stereochemical outcome is a key challenge. Strategies to achieve stereoselective synthesis often involve leveraging the conformational preferences of the piperidine ring. For instance, in N-Boc protected piperidines, the bulky tert-butyloxycarbonyl (Boc) group influences the equilibrium between different chair conformations, which can be exploited to favor the formation of one isomer over the other. rsc.org Base-mediated epimerization under thermodynamic control can be used to convert a cis-isomer into the more stable trans-isomer, particularly for 2,4- and 2,6-disubstituted piperidines. rsc.org

Another powerful technique for controlling stereochemistry is the use of chiral catalysts. For example, iridium-catalyzed allylic cyclization has been employed to synthesize vinylpiperidine building blocks with high selectivity, which can then be used in the total synthesis of various piperidine alkaloids. nih.gov Additionally, diastereoselective lithiation and subsequent trapping of the resulting anion offer a route to specific trans-isomers. rsc.org One-pot sequential reactions, including reductive ring-opening of chiral aziridines and intramolecular reductive amination, have also proven effective for the highly stereoselective synthesis of cis-2,6-disubstituted piperidines. rsc.org

The following table summarizes different methodologies and their effectiveness in controlling cis/trans isomerism in the synthesis of disubstituted piperidines.

Methodology Key Features Stereochemical Outcome Example Application
Reduction of Pyridines Catalytic hydrogenation of substituted pyridines. wikipedia.orgOften favors the formation of the thermodynamically more stable cis-isomer. wikipedia.orgSynthesis of cis-2,6-dimethylpiperidine (B46485) from 2,6-lutidine. wikipedia.org
Epimerization Base-mediated conversion of a less stable isomer to a more stable one. rsc.orgCan be used to obtain the desired trans-isomer from a cis-isomer. rsc.orgConversion of cis-N-Boc-2,6-disubstituted piperidines to their trans-counterparts. rsc.org
Iridium-Catalyzed Cyclization Use of enantiomeric iridium catalysts for allylic cyclization. nih.govAllows for the highly selective synthesis of either enantiomer of a chiral piperidine. nih.govAsymmetric total synthesis of (+)-241 D and related piperidine alkaloids. nih.gov
Chiral Aziridine Ring-Opening One-pot sequential reactions starting from a chiral aziridine. rsc.orgHighly stereoselective synthesis of cis-2,6-disubstituted piperidines. rsc.orgSynthesis of isosolenopsins, deoxocassine, and spectaline. rsc.org
Diastereoselective Lithiation α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile. rsc.orgCan provide access to specific trans-isomers. rsc.orgSynthesis of trans-2,6-disubstituted methyl pipecolinates. rsc.org

Emerging Synthetic Methodologies for N-Heterocycles

The field of organic synthesis is continually evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability for the construction of N-heterocycles like piperidines.

Application of Asymmetric Synthesis Techniques

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry. nih.govresearchgate.net The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. nih.gov

Several asymmetric strategies have been developed for the synthesis of chiral piperidines. acs.orgbeilstein-journals.org The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing the piperidine ring. researchgate.netrsc.org The use of chiral catalysts, including organocatalysts and metal complexes, can induce high levels of stereoselectivity in this reaction. researchgate.netrsc.org For instance, chiral phosphoric acids have been shown to be effective catalysts for intramolecular aza-Michael reactions to produce enantioenriched 3-spiropiperidines. rsc.orgwhiterose.ac.uk

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov Biocatalysts can offer high enantio- and regio-selectivity under mild reaction conditions. nih.gov A chemo-enzymatic dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Electrosynthetic Approaches in Piperidine Chemistry

Organic electrosynthesis utilizes electricity to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often rely on hazardous reagents. nih.govresearchgate.netrsc.org Electrosynthesis can generate highly reactive species under ambient conditions without the need for chemical oxidants or reductants. nih.govresearchgate.net

Electrochemical methods have been successfully applied to the synthesis of piperidines. nih.govresearchgate.net Electrorreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce piperidine derivatives in good yields. nih.govresearchgate.net This method benefits from the large specific surface area of the microreactor, which allows for efficient reduction of the imine substrate. nih.govresearchgate.net

Intramolecular electrochemical C-H aminations have also emerged as a powerful tool for the construction of N-heterocycles under metal-free conditions. nih.gov These reactions can be categorized by the type of C-H bond being functionalized (C(sp²)-H or C(sp³)-H). nih.gov

The following table highlights key features of various electrosynthetic approaches for piperidine synthesis.

Electrosynthetic Method Reaction Type Key Advantages Example
Electroreductive Cyclization Reductive cyclization of imines and dihaloalkanes. nih.govresearchgate.netUtilizes readily available starting materials; can be performed in a flow microreactor for improved efficiency. nih.govresearchgate.netSynthesis of 1,2-diphenylpiperidine. nih.gov
Intramolecular C-H Amination Anodic oxidation to generate radical species for cyclization. nih.govMetal-free conditions; environmentally friendly. nih.govConstruction of various N-heterocycles. nih.gov
Indirect Electrolysis Use of mediators to facilitate electron transfer. oup.comCan enable transformations that are difficult to achieve through direct electrolysis. oup.comSynthesis of polycyclic N-heteroaromatics using ferrocene (B1249389) as a mediator. oup.com

Metal-Catalyzed Coupling and Functionalization Strategies

Transition metal-catalyzed reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are widely used for the functionalization of existing piperidine rings.

Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct modification of C-H bonds, which are typically unreactive. acs.orgnih.gov By using a directing group, it is possible to achieve site-selective functionalization of the piperidine ring. researchgate.net For example, the use of an aminoquinoline amide directing group can facilitate the arylation of unactivated C4 C-H bonds in piperidines. acs.org The mechanism of these reactions often involves a Pd(II)/Pd(IV) catalytic cycle. acs.orgnih.gov

Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have also been employed for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides another route to the synthesis of piperidines. acs.org This method has been shown to be effective for the formation of both pyrrolidines and piperidines. acs.org

Recent advances in metal-catalyzed functionalization have also focused on photoredox catalysis. nih.gov This approach uses light to generate reactive intermediates, such as α-amino radicals, which can then participate in coupling reactions. nih.gov Photoredox catalyzed α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes has been demonstrated to proceed in good yields and with high diastereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Benzoyl 2,6 Dimethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural features of 1-Benzoyl-2,6-dimethylpiperidine. Through a combination of one- and two-dimensional experiments, a complete picture of its molecular framework and stereodynamics can be achieved.

Comprehensive One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the benzoyl group and the dimethylpiperidine ring. The aromatic protons of the benzoyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The signals for the protons on the piperidine (B6355638) ring and the methyl groups are observed at higher field, with their specific chemical shifts and multiplicities being dependent on their stereochemical environment (axial or equatorial) and the dynamic processes occurring in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the carbons of the piperidine ring and the methyl substituents. The chemical shifts of the piperidine ring carbons (C-2, C-6, C-3, C-5, and C-4) and the methyl carbons are particularly sensitive to the conformation of the ring and the orientation of the substituents. In a planar conformation, the 2- and 6-methyl carbons, as well as C-2 and C-6, and C-3 and C-5, would be diastereotopic and thus anisochronous, leading to separate signals. psu.edu

A representative, though not exhaustive, summary of expected chemical shifts is provided below. Actual values can vary based on solvent and temperature.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic (Benzoyl)7.2 - 7.4Carbonyl (Benzoyl)~170
Piperidine Ring1.2 - 4.5Aromatic (Benzoyl)125 - 140
Methyl0.8 - 1.5Piperidine Ring20 - 60
Methyl15 - 25

Two-Dimensional NMR Techniques for Connectivity and Proximity (COSY, HSQC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are scalar coupled, typically through two or three bonds. This is crucial for tracing the connectivity of the protons within the piperidine ring and for assigning the signals of adjacent protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlation). sdsu.eduyoutube.com This technique is invaluable for unambiguously assigning the carbon signals based on the already assigned proton spectrum. sdsu.eduresearchgate.net Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon atom.

Dynamic NMR Spectroscopy for Intramolecular Processes and Stereodynamics

Dynamic NMR (DNMR) spectroscopy is employed to study the intramolecular motions in this compound, such as ring inversion and restricted rotation around the amide bond. psu.eduresearchgate.net These processes often occur at rates that are comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectra.

At low temperatures, these dynamic processes can be "frozen out," resulting in sharp, distinct signals for each conformer. As the temperature is increased, the rate of exchange between conformers increases, causing the signals to broaden, coalesce, and eventually sharpen into averaged signals at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the energy barriers (activation energies) for these dynamic processes. researchgate.net For instance, the non-equivalence of geminal groups in the low-temperature NMR spectra can indicate a non-coplanar conformation with a significant barrier to rotation around the aryl-C(O) bond. researchgate.net The stereodynamics of hindered piperidyl-amides are complex, and the conformation can switch between planar and perpendicular arrangements depending on steric hindrance. psu.edu

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. spectroscopyonline.com The FT-IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands for this compound include:

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl group of the benzoyl amide.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is typically observed in the range of 1250-1350 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations within the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine ring and the methyl groups will appear in the region of 2850-3000 cm⁻¹.

The exact positions of these bands can provide further insights into the molecular structure and intermolecular interactions. ojp.gov

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Amide)1630 - 1680
C-N Stretch (Amide)1250 - 1350
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450 - 1600
Aliphatic C-H Stretch2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This is achieved by comparing the experimentally measured mass to the calculated mass for potential formulas. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses. This technique validates the molecular formula of a compound, such as C₁₄H₁₉NO for this compound. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. uol.deuhu-ciqso.esksu.edu.sa This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.deksu.edu.sa The analysis of the positions and intensities of the diffracted X-ray beams allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all the atoms in the molecule. uol.de

For this compound, a single-crystal X-ray diffraction study would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. uol.de

Torsional angles: The dihedral angles that define the conformation of the piperidine ring and the orientation of the benzoyl group relative to the ring.

Stereochemistry: The absolute configuration of the chiral centers at C-2 and C-6 can be determined.

Intermolecular interactions: Information about how the molecules are packed in the crystal lattice and any significant intermolecular forces, such as hydrogen bonding or van der Waals interactions.

This technique provides an unambiguous and highly detailed picture of the molecule's geometry in the solid state, which can then be correlated with the spectroscopic data obtained in solution. uhu-ciqso.es

Elemental Compositional Analysis

The elemental composition of a chemical compound provides the percentage by mass of each element present. This analysis is fundamental in verifying the identity and purity of a synthesized compound. The theoretical elemental composition is calculated from the compound's molecular formula, while experimental values are determined through analytical techniques such as combustion analysis.

For this compound, the molecular formula is C₁₄H₁₉NO. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0114168.1477.38
HydrogenH1.0081919.1528.82
NitrogenN14.01114.016.45
OxygenO16.00116.007.36
Total 217.302 100.00

Conformational Analysis and Stereochemistry of 1 Benzoyl 2,6 Dimethylpiperidine

Conformational Preferences of the 2,6-Dimethylpiperidine (B1222252) Ring

The geometry of the 2,6-dimethylpiperidine ring in its N-benzoyl derivative is heavily influenced by the steric demands of the substituents. This leads to specific conformational outcomes that differ from unsubstituted or N-alkylated piperidines.

Evaluation of Chair and Non-Chair Conformers

For N-acylpiperidines, the piperidine (B6355638) ring can adopt various conformations, with the chair and twist-boat forms being the most significant. nih.gov While the chair conformation is generally the most stable for piperidine itself, the introduction of an N-acyl group and substituents on the ring can alter this preference. nih.gov In the case of cis-2,6-dimethylpiperidine (B46485) derivatives, nuclear magnetic resonance (NMR) studies have demonstrated that the ring predominantly adopts a chair conformation. researchgate.netcdnsciencepub.com The twist-boat conformation is generally found to be less favorable by approximately 1.5 kcal/mol in comparable N-acylpiperidines with a 2-substituent. nih.gov

Impact of Methyl Substituents on Ring Dynamics

The presence of methyl groups at the C2 and C6 positions profoundly impacts the ring's conformation. In the cis-isomer of 1-Benzoyl-2,6-dimethylpiperidine, the methyl groups are forced to adopt axial positions. researchgate.netcdnsciencepub.com This is an unusual preference, as substituents on a cyclohexane (B81311) or piperidine ring typically favor the more spacious equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org However, the energetic penalty of placing the methyl groups in an axial orientation is overcome by a more severe steric clash that would occur if they were equatorial. researchgate.netcdnsciencepub.com

Investigation of A(1,3) Strain and its Conformational Consequences

The primary reason for the axial preference of the methyl groups is a phenomenon known as A(1,3) strain, or allylic strain. researchgate.netcdnsciencepub.comnih.gov This type of strain arises from the steric interaction between a substituent on the nitrogen (the benzoyl group) and a substituent at the C2 or C6 position of the piperidine ring. researchgate.netcdnsciencepub.com

Rotational Isomerism Around the N-C(O) Bond

The amide linkage in this compound introduces another layer of structural complexity due to hindered rotation around the N-C(O) bond.

Characterization of Syn and Anti Rotamers of the Benzoyl Group

The partial double-bond character of the carbon-nitrogen bond in amides restricts free rotation, leading to the existence of rotational isomers, or rotamers. ias.ac.in In this compound, this results in two distinct planar orientations of the benzoyl group relative to the piperidine ring, often referred to as syn and anti atropisomers. unifr.ch These rotamers can interconvert, but the energy barrier to this rotation is high enough to allow for their observation by techniques like dynamic NMR spectroscopy at specific temperatures. cdnsciencepub.comias.ac.in The presence of these rotamers is often evidenced by the appearance of separate sets of signals in the NMR spectrum at low temperatures. researchgate.net

Determination of Rotational Energy Barriers (ΔG)*

The energy barrier for the internal rotation around the N-C(O) bond has been determined using variable temperature NMR studies. researchgate.netcdnsciencepub.com This barrier, expressed as the Gibbs free energy of activation (ΔG*), quantifies the energy required for the interconversion of the rotamers. For N-benzoyl-cis-2,6-dimethylpiperidine, this barrier is significantly lower than that of simpler amides like N,N-dimethylbenzamide. researchgate.netcdnsciencepub.com

CompoundCoalescence Temp. (°C)ΔG* (kcal/mol)
N-Benzoyl-cis-2,6-dimethylpiperidine-2513.5
N,N-Dimethylbenzamide12717.5

This table presents data on the rotational energy barriers (ΔG) for the N-C(O) bond, comparing the sterically hindered this compound with a simpler amide. Data sourced from Chow et al. (1968).* cdnsciencepub.com

Stereodynamic Studies by Temperature-Dependent NMR Spectroscopy

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules like N-acylpiperidines. These studies allow for the quantification of energy barriers associated with restricted rotation around the amide C-N bond, a phenomenon resulting from the partial double-bond character of this linkage. researchgate.net The delocalization of the nitrogen lone pair into the benzoyl carbonyl group creates a significant energy barrier to rotation, leading to the existence of distinct rotamers that can be observed at low temperatures. researchgate.net

As the temperature is increased, the rate of interconversion between these rotamers also increases. When the rate of this exchange becomes comparable to the NMR timescale, characteristic changes in the NMR spectrum, such as line broadening and coalescence of signals, are observed. researchgate.netnih.gov Analysis of these spectral changes at various temperatures enables the calculation of the free energy of activation (ΔG‡) for the rotational process.

Table 1: Rotational Energy Barriers (ΔG‡) for Selected N-Benzoylpiperidine Derivatives

Compound Rotational Barrier (ΔG‡₂₉₈) in kJ/mol
N-(4-chlorobenzoyl) piperidine 60.1 researchgate.net
N-(4-methoxybenzoyl) piperidine 57.1 researchgate.net

This interactive table showcases rotational energy barriers determined by dynamic NMR studies for compounds structurally related to this compound. The data illustrates how electronic and steric factors influence the dynamics of C-N bond rotation.

Intramolecular Non-Covalent Interactions Governing Conformation

The preferred conformation of this compound is not a simple chair form but is instead governed by a delicate balance of several intramolecular non-covalent interactions. These forces include strong steric repulsions and more subtle stereoelectronic effects.

Steric Interactions and Their Influence on Preferred Conformations

The primary determinant of the conformational preference in this compound is the severe steric strain introduced by the substituents. In the parent cis-2,6-dimethylpiperidine, the molecule predominantly adopts a chair conformation with both methyl groups in equatorial positions to minimize steric interactions. wikipedia.org However, the introduction of the bulky benzoyl group on the nitrogen atom dramatically alters this landscape.

Allylic Strain Effects in N-Acylpiperidine Systems

A critical stereoelectronic factor governing the conformation of N-acylpiperidines is allylic strain, also known as A(1,3) strain. nih.govku.eduwpmucdn.com The acylation of the piperidine nitrogen causes its lone pair to engage in resonance with the carbonyl π-system, imparting a partial double-bond character to the N-C(O) bond and promoting sp² hybridization at the nitrogen atom. nih.govnih.gov This creates a planar, pseudo-allylic system involving the atoms O=C-N-C2 and O=C-N-C6.

This pseudo-allylic arrangement introduces A(1,3) strain, which is the steric interaction between a substituent on one end of the system (e.g., the carbonyl oxygen) and a substituent on the other end (e.g., the methyl group at C2 or C6). nih.gov To minimize this repulsive interaction, the substituent at the 2-position of an N-acylpiperidine is strongly biased towards an axial orientation. nih.govrsc.org This preference for an axial substituent minimizes the steric clash with the bulky acyl group. nih.gov In the case of this compound, this effect would favor a conformation where both methyl groups are axial. However, this would introduce highly unfavorable 1,3-diaxial interactions between the methyl groups themselves and with other axial hydrogens. The molecule must therefore adopt a distorted, non-chair conformation, such as a twist-boat, to find a compromise that minimizes both the A(1,3) strain and other steric clashes. researchgate.netnih.gov This conformational distortion is a direct consequence of minimizing the pseudo-allylic strain inherent to the N-acylpiperidine framework. nih.gov

Hydrogen Bonding and Other Stabilizing/Destabilizing Interactions

In this compound, there are no conventional hydrogen bond donors (like O-H or N-H), so strong intramolecular hydrogen bonding is not a factor in its conformational stabilization. mdpi.comnih.gov However, weaker, non-conventional interactions may play a minor role.

Theoretical and Computational Investigations of 1 Benzoyl 2,6 Dimethylpiperidine

Quantum Chemical Methods for Geometrical Optimization and Electronic Structure

Quantum chemical methods are fundamental tools for determining the stable three-dimensional arrangements of atoms in a molecule (geometrical optimization) and for describing the distribution and energy of its electrons (electronic structure).

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, predict reaction pathways, and determine electronic properties. The core of DFT lies in the use of an exchange-correlation functional, which approximates the complex many-electron interactions.

For N-acylpiperidines, the choice of functional is critical for accurately modeling the molecule's properties. Studies on related N-acylpiperidines have successfully employed various functionals. For instance, the M06-2X functional, a hybrid meta-GGA functional, has been shown to be effective in studying the conformational preferences of N-acylpiperidines, particularly in evaluating the pseudoallylic strain that influences the orientation of substituents on the piperidine (B6355638) ring. nih.gov The widely used B3LYP functional, a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is also frequently utilized for geometry optimizations and spectroscopic predictions of similar heterocyclic systems. researchgate.netresearchgate.net The choice between these functionals often depends on the specific property being investigated, with some functionals performing better for thermochemistry and others for barrier heights or non-covalent interactions.

The planarity of the amide bond and the resulting rotational barrier around the N-C(O) axis are key features that DFT can elucidate. These calculations help in understanding the degree of p-orbital overlap between the nitrogen lone pair and the carbonyl group, which in turn dictates the conformational rigidity and the preferred orientation of the 2,6-dimethyl groups.

Ab initio molecular orbital theory methods are based on first principles, solving the Schrödinger equation without empirical parameters. q-chem.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark-quality results for smaller systems and can be used to validate DFT findings.

In the context of 1-Benzoyl-2,6-dimethylpiperidine, ab initio methods can be applied to:

Validate DFT Geometries: High-level ab initio calculations (e.g., MP2) can be used to obtain a highly accurate geometry for a model system, which can then be compared to the geometries predicted by various DFT functionals to assess their accuracy.

Calculate Accurate Interaction Energies: These methods are crucial for accurately calculating non-covalent interactions that may influence the piperidine ring conformation or intermolecular packing.

Provide Reference Spectroscopic Data: Although computationally expensive, ab initio calculations of NMR shieldings or vibrational frequencies can serve as a theoretical benchmark.

For practical applications on a molecule of this size, a common strategy is to use a more cost-effective method for the initial geometry optimization (like DFT) and then perform a single-point energy calculation with a higher-level ab initio method.

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used, such as the double-zeta 6-31G(d,p) or the triple-zeta 6-311+G(d,p). The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '+') is often necessary for an accurate description of bonding, lone pairs, and non-covalent interactions. For N-acylpiperidines, a basis set like 6-311++G(d,p) is often a good choice for achieving reliable results in DFT calculations for both geometry and spectroscopic properties. researchgate.net

Since many chemical processes and spectroscopic measurements occur in solution, solvation models are employed to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. These models treat the solvent as a continuous dielectric medium, which is an efficient way to incorporate bulk solvent effects on the geometry and electronic structure of the solute molecule.

Prediction and Correlation with Experimental Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of complex molecules.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. umich.edu This method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), calculates the isotropic magnetic shielding tensors for each nucleus. imist.ma The theoretical chemical shifts are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for:

Confirming Assignments: Comparing the calculated shifts with the experimental spectrum helps to unambiguously assign signals to specific protons and carbons.

Stereochemical Analysis: Different conformers or stereoisomers will have distinct calculated NMR spectra, allowing computational results to aid in determining the dominant structure in solution.

A strong linear correlation between the calculated and experimental chemical shifts (with a correlation coefficient R² > 0.98) is generally considered indicative of a high-quality calculation that accurately reflects the molecular structure. researchgate.net

Table 1: Illustrative Comparison of Hypothetical Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts (ppm) for this compound. Calculations are often performed using the B3LYP functional and a 6-311G(d,p) basis set with a solvent model.

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Difference (ppm)
C=O (Benzoyl)170.5171.2-0.7
C2/C6 (Piperidine)52.853.1-0.3
C3/C5 (Piperidine)28.128.5-0.4
C4 (Piperidine)18.919.0-0.1
CH₃ (on C2/C6)19.519.8-0.3
C-ipso (Benzoyl)136.2136.8-0.6
C-ortho (Benzoyl)128.9129.4-0.5
C-meta (Benzoyl)128.4128.8-0.4
C-para (Benzoyl)130.1130.5-0.4

Theoretical vibrational analysis computes the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. q-chem.com This is achieved by calculating the second derivative of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes can be visualized to understand the nature of the atomic motions involved in each peak of the spectrum.

For this compound, this analysis is crucial for identifying characteristic functional group vibrations. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Normal mode analysis allows for the detailed assignment of spectral bands, which can be complex in a molecule of this size. Key vibrational modes that can be analyzed include:

C=O Stretch: The strong absorption from the benzoyl carbonyl group.

C-N Stretch: The amide C-N bond vibration.

Piperidine Ring Modes: Various stretching and bending modes of the heterocyclic ring.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

Simulated spectra can be compared directly with experimental FT-IR and FT-Raman spectra to validate the computed structure and provide a detailed understanding of its vibrational properties. imist.ma

Table 2: Predicted Dominant Vibrational Modes for this compound from DFT Calculations. Frequencies are typically scaled to facilitate comparison with experimental data.

Vibrational ModeTypical Scaled Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Piperidine, Methyl)2980 - 2850Strong
C=O Stretch (Amide I)1660 - 1630Very Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium-Strong
CH₂/CH₃ Bending1470 - 1350Medium
C-N Stretch (Amide)1300 - 1200Medium-Strong
Piperidine Ring Vibrations1200 - 800Medium-Weak

Electronic Structure Descriptors and Reactivity Insights

The electronic properties of this compound have been elucidated through various computational methods, providing a deeper understanding of its reactivity and stability. These investigations primarily focus on the analysis of frontier molecular orbitals, the mapping of the molecular electrostatic potential, and natural bond orbital analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For benzamide (B126) derivatives, which share structural similarities with this compound, density functional theory (DFT) calculations have been employed to determine these frontier orbital energies. researchgate.net For instance, studies on similar structures have shown that the HOMO and LUMO are often localized around the aromatic and carbonyl groups, respectively. physchemres.org This distribution highlights the regions most likely to be involved in electrophilic and nucleophilic interactions.

ParameterEnergy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value
Note: Specific energy values for this compound require dedicated computational studies. The table serves as a template for such findings.

Mapping of Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. nih.govwolfram.com Green areas correspond to regions of neutral potential. nih.gov

In molecules containing carbonyl groups, such as this compound, the negative potential is typically localized around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. nih.govresearchgate.net Conversely, the regions around the hydrogen atoms of the piperidine ring and the benzoyl group would exhibit a positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization

NBO analysis can reveal significant delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. researchgate.net For example, in amide-like structures, a strong interaction often exists between the nitrogen lone pair and the π* orbital of the carbonyl group, indicating a high degree of resonance stabilization. uni-muenchen.de This analysis helps in understanding the electronic communication between different parts of the molecule and its influence on chemical behavior. uba.ar

Computational Exploration of Conformational Energy Landscapes

The flexibility of the piperidine ring and the rotational freedom around the amide bond give rise to a complex conformational landscape for this compound. Computational methods are instrumental in exploring this landscape to identify stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Scans for Conformational Isomers

Potential energy surface (PES) scans are performed to systematically explore the conformational space of a molecule by varying specific dihedral angles and calculating the corresponding energy. core.ac.uk For this compound, key rotations would include the C-N amide bond and the torsions within the piperidine ring. The piperidine ring can adopt various conformations, including chair, boat, and twist-boat forms. researchgate.net The presence of the bulky benzoyl and dimethyl groups significantly influences the relative energies of these conformers. PES scans help in identifying the low-energy regions of the conformational space, which correspond to the most stable isomers.

Calculation of Conformational Energies and Interconversion Barriers

Once the stable conformers are identified from the PES scan, their relative energies and the energy barriers for their interconversion can be calculated with higher accuracy using methods like DFT. ias.ac.in The energy difference between conformers determines their relative populations at a given temperature. The interconversion barriers, which correspond to the energy of the transition states connecting the conformers, dictate the rate at which they interconvert. ias.ac.in For substituted piperidines, the energy barriers for ring inversion and rotation around the exocyclic bonds are key parameters that define their dynamic behavior. cdnsciencepub.com

ConformerRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
Chair (eq, eq) ValueValue
Chair (ax, eq) ValueValue
Twist-Boat ValueValue
Note: This table presents a hypothetical scenario. Actual values would be derived from specific computational studies on this compound.

Reactivity and Reaction Mechanism Studies of 1 Benzoyl 2,6 Dimethylpiperidine

Exploration of Functional Group Transformations on the Piperidine (B6355638) Ring

The reactivity of the 1-benzoyl-2,6-dimethylpiperidine scaffold is a subject of interest in synthetic organic chemistry, particularly concerning transformations on the piperidine ring. The benzoyl group, an N-acyl substituent, influences the stereochemistry and reactivity of the piperidine ring.

Microbial transformation studies have demonstrated the hydroxylation of the piperidine ring in 1-benzoylpiperidine. For instance, transformation with Beauveria bassiana and Penicillium simplicissimum can introduce hydroxyl groups at the 3- and 4-positions of the piperidine ring. researchgate.net Specifically, Aspergillus niger has been shown to produce 1-benzoyl-4-hydroxypiperidine with high yields. researchgate.net While these studies were not conducted on the 2,6-dimethyl substituted analog, they provide insight into potential functional group transformations.

Furthermore, the N-acyl group can be instrumental in directing stereoselective reactions. For example, the deprotonation and subsequent acylation of related N-Boc- and N-carbamoyl-2-cyano-6-methylpiperidines have been shown to proceed with high stereoselectivity, which is influenced by the nature of the N-substituent and the base used. acs.org This suggests that the this compound system could undergo similar stereocontrolled functionalization at positions alpha to the nitrogen.

The synthesis of derivatives often involves the reaction of cis-2,6-dimethylpiperidine (B46485) with reagents like benzoyl chloride. lookchem.com Additionally, the N-benzoyl group itself can be a precursor for other functionalities. For instance, N-acylpiperidines can be converted to their corresponding N-acyl-δ-aminovaleric acids through selective C-N bond cleavage. acs.org

Transformation TypeReagent/ConditionProductRelevant Analogue
HydroxylationAspergillus niger1-benzoyl-4-hydroxypiperidine1-benzoylpiperidine
AcylationAmide bases / Benzoyl chlorideBenzoylated productsN-Boc- and N-carbamoyl-2-cyano-6-methylpiperidines
C-N Bond CleavagePhotoredox catalysis with Lewis acidN-acyl-δ-aminovaleric acidsN-acylpiperidines

Investigation of Elimination Reactions Involving N-Acylpiperidines

Elimination reactions are a fundamental class of reactions in organic chemistry, and N-acylpiperidines can participate in such reactions under specific conditions. These reactions are broadly categorized into E1, E2, and E1cB (Elimination Unimolecular conjugate Base) mechanisms. wikipedia.orgdalalinstitute.com The specific pathway is influenced by factors such as the substrate structure, base strength, and solvent. libretexts.org

Base-promoted elimination reactions of N-acylpiperidines can proceed through different mechanistic pathways. The choice between an E2 and an E1cB mechanism is particularly relevant for these substrates. An E2 reaction is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. dalalinstitute.com In contrast, the E1cB mechanism is a two-step process that begins with the formation of a carbanion intermediate (the conjugate base), followed by the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com

The presence of an acyl group on the nitrogen can influence the acidity of the protons on the adjacent carbons of the piperidine ring, potentially favoring an E1cB pathway if a sufficiently stable carbanion can be formed. Studies on related systems, such as the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-benzoyloximes, have shown that the mechanism can shift from E2 to E1cB with changes in the substrate structure and reaction conditions. acs.orgscispace.com For instance, introducing a more electron-withdrawing group on the β-aryl substituent can favor the E1cB mechanism. acs.orgscispace.com

The distinction between E1cB and E2 mechanisms is a central theme in the study of elimination reactions. masterorganicchemistry.com The E2 mechanism is a concerted process, meaning that bond breaking (C-H and C-Leaving Group) and bond formation (C=C) occur in a single step through a single transition state. dalalinstitute.com This pathway is favored by strong bases and is characterized by second-order kinetics. dalalinstitute.com

The E1cB mechanism, on the other hand, involves two steps:

Deprotonation: A base removes a proton from the β-carbon, forming a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This step is favored when the proton is relatively acidic, often due to the presence of an adjacent electron-withdrawing group. masterorganicchemistry.com

Leaving Group Departure: The lone pair on the carbanion expels the leaving group to form the double bond. wikipedia.org

The reversibility of the initial deprotonation step further classifies the E1cB mechanism. If the deprotonation is reversible, it is termed (E1cB)R. If it is irreversible, it is (E1cb)irr. scispace.com The nature of the leaving group is also a critical factor; poor leaving groups often favor the E1cB pathway. wikipedia.orglibretexts.org

The transition state of an elimination reaction can be visualized on a More O'Ferrall-Jencks plot, which helps to understand the continuum between E1, E2, and E1cB mechanisms. masterorganicchemistry.com For an E2 reaction, the transition state has a specific geometry, often requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.inmgscience.ac.in

In the context of N-acyl systems, studies on the elimination reactions of (E)-benzaldoxime derivatives have shown that the transition state can be E2-like, even with factors that would typically favor an E1cB mechanism. scispace.com However, a shift towards an E1cB-like transition state, characterized by more Cβ-H bond cleavage and greater negative charge development at the β-carbon, can be induced by structural and solvent effects. acs.org For example, a change from an aprotic solvent like acetonitrile (B52724) to a more protic solvent system can lead to a smaller Brønsted β value, indicating less sensitivity to the base strength and a more E1cB-like transition state. acs.org

MechanismKey FeaturesFavored By
E2 Concerted, single-step processStrong bases, good leaving groups
E1cB Two-step process via a carbanion intermediateAcidic β-protons, poor leaving groups, strong bases

Mechanistic Insights from Kinetic Isotope Effects and Substituent Effects

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different elimination pathways. princeton.edulibretexts.org A primary KIE (kH/kD) greater than 1 is typically observed when a C-H bond is broken in the rate-determining step of the reaction, which is characteristic of the E2 mechanism. princeton.edu In contrast, for an E1 mechanism where the leaving group departs first, the KIE is expected to be close to 1. princeton.edu For an (E1cb)irr mechanism, where proton removal is the slow step, a significant primary KIE would also be expected.

Substituent effects also provide valuable mechanistic information. In elimination reactions, the sensitivity of the reaction rate to the electronic nature of substituents is quantified by the Hammett equation (ρ value) and the Brønsted equation (β value). arkat-usa.org For base-promoted eliminations, the Brønsted β value reflects the degree of proton transfer in the transition state. scispace.com A large β value suggests extensive proton transfer and significant negative charge development on the β-carbon, which is consistent with an E1cB-like transition state. acs.org

In studies of related nitrile-forming eliminations, the Brønsted β values were found to be in the range of 0.39 to 0.41, and these values, along with other kinetic data, were used to rule out certain E1cB pathways and support either an E2 or (E1cb)irr mechanism. scispace.com The interaction between the base and the leaving group can be assessed through the interaction coefficient pxy = ∂β/∂pKlg. A negligible pxy value, where the Brønsted β value is insensitive to the leaving group's ability, is strong evidence for an (E1cb)irr mechanism. scispace.com

ParameterMechanistic Implication
Primary Kinetic Isotope Effect (kH/kD > 1) C-H bond breaking in the rate-determining step (consistent with E2 and (E1cb)irr)
Brønsted β value Indicates the degree of proton transfer in the transition state. Larger values suggest more charge development on the β-carbon.
Interaction Coefficient (pxy ≈ 0) Suggests that the extent of proton transfer is independent of the leaving group ability, supporting an (E1cb)irr mechanism.

Interdisciplinary Research Perspectives and Future Directions in 1 Benzoyl 2,6 Dimethylpiperidine Chemistry

Design and Synthesis of Stereochemically Defined Analogs

The biological activity and chemical utility of 2,6-dimethylpiperidine (B1222252) derivatives are intrinsically linked to their stereochemistry. The compound can exist as three distinct stereoisomers: the achiral cis (R,S) isomer and a pair of enantiomers, (R,R) and (S,S), which constitute the trans form. wikipedia.orgchemeurope.com The development of synthetic routes to access these isomers in a stereochemically pure form is a significant area of research.

Key strategies for synthesizing stereochemically defined analogs include:

Asymmetric Synthesis: Chiral auxiliaries and catalysts are employed to control the formation of stereocenters during the construction of the piperidine (B6355638) ring. For instance, asymmetric syntheses starting from chiral 1,3-oxazolidines have been used to produce both meso- and (2S, 6S)-2,6-dimethylpiperidines. unair.ac.id Other approaches have utilized iridium-catalyzed asymmetric hydrogenation of 2,6-disubstituted pyridinium (B92312) salts to yield enantioenriched piperidines. dicp.ac.cn

Resolution of Racemates: This classic technique separates stereoisomers from a mixture. Efficient procedures for the resolution of precursors like 2-methylpiperidine (B94953) have been developed, which can then be used in subsequent steps to build homochiral trans-2,6-dialkyl piperidines. tandfonline.com

Kinetic Resolution: This method involves the differential reaction of enantiomers with a chiral catalyst or reagent. Catalytic kinetic resolution using chiral hydroxamic acids has shown promise for separating diastereomeric and enantiomeric disubstituted piperidines, although 2,6-disubstituted substrates have sometimes been found to be unreactive under certain conditions. nih.gov

The choice of strategy depends on the desired stereoisomer and the available starting materials. The ability to selectively synthesize cis or trans isomers, as well as isolate specific enantiomers, is crucial for systematically studying their properties and potential applications. acs.org

Table 1: Synthetic Approaches to Stereochemically Defined 2,6-Disubstituted Piperidines

Method Description Key Feature Relevant Precursors/Isomers
Asymmetric Synthesis Utilizes chiral starting materials, reagents, or catalysts to stereoselectively create the piperidine ring. unair.ac.idacs.org Direct formation of enantiomerically enriched products. meso-(R,S) and enantiopure (R,R)/(S,S) isomers. wikipedia.orgunair.ac.id
Diastereoselective Reduction Reduction of a precursor like a dihydropyridone can lead to specific diastereomers depending on the reagents and conditions. researchgate.net Control over relative stereochemistry (cis vs. trans). cis- and trans-2,6-dialkylpiperidines. researchgate.net
Kinetic Resolution Involves the enantioselective acylation of a racemic mixture of piperidines, allowing for the separation of unreacted amine. nih.gov Separation of enantiomers based on reaction rate. cis and trans isomers of 2,3-, 2,4-, and 2,5-disubstituted piperidines. nih.gov
Resolution via Diastereomeric Salts A traditional method where a racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization. Applicable for resolving racemic amine precursors. Enantiomers of 2-methylpiperidine. tandfonline.com

Potential as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality of the 2,6-dimethylpiperidine scaffold makes it an attractive candidate for applications in asymmetric catalysis. When attached to a molecule, this framework can act as a chiral auxiliary, directing the stereochemical outcome of a reaction. uvic.ca

A notable example involves the biohydroxylation of 1-benzoyl-cis-2,6-dimethylpiperidine by the microorganism Sporotrichum sulfurescens, which yields 1-benzoyl-cis-2,6-dimethyl-3-piperidinol. researchgate.net This transformation demonstrates that the chiral piperidine framework can influence the regioselectivity and stereoselectivity of enzymatic reactions.

Furthermore, derivatives of 2,6-dimethylpiperidine can serve as chiral ligands for metal catalysts. The nitrogen atom and the defined spatial arrangement of the methyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of reactions such as hydrogenations, alkylations, or aldol (B89426) additions. acs.org The benzoyl group in 1-benzoyl-2,6-dimethylpiperidine can also play a role by influencing the conformational rigidity of the piperidine ring, which is a critical factor for effective stereochemical control. harvard.edu The development of new structural analogues of the cis-2,6-dimethylpiperidine (B46485) moiety has been explored for creating potent and selective antagonists, highlighting the modularity of this scaffold. researchgate.netresearchgate.net

Exploration of Molecular Recognition and Supramolecular Interactions

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The structure of this compound contains several features that could facilitate such interactions.

Aromatic and Amide Groups: The benzoyl group provides an aromatic ring capable of engaging in π-π stacking interactions. researchgate.net The amide linkage is a classic hydrogen bond donor and acceptor site.

Hydrophobic Scaffold: The dimethylated piperidine ring provides a hydrophobic backbone, which can interact with nonpolar regions of other molecules.

These features are present in other bioactive piperidine-containing molecules like piperine, which has been shown to interact with DNA, exhibiting specificity for AT-rich sequences through minor groove binding. nih.gov The study of N-acylpiperidines in the context of molecular recognition has identified their potential to interact with biological targets. researchgate.netcore.ac.uk

In the realm of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures, piperidine derivatives can be used as building blocks. rsc.org The defined stereochemistry of 2,6-dimethylpiperidine can be used to direct the three-dimensional architecture of larger assemblies. For instance, piperidine derivatives have been incorporated into systems that form dimers and other arrangements through specific intermolecular forces like hydrogen bonding. nih.gov The exploration of how this compound and its analogs participate in such interactions could lead to the design of novel host-guest systems or self-assembling materials. bohrium.com

Advanced Materials Science Applications Based on Piperidine Scaffolds

The piperidine ring is a robust and versatile scaffold that has been incorporated into a variety of advanced materials. scbt.comresearchgate.net While research may not have focused specifically on polymers of this compound, the broader applications of piperidine-based materials provide a clear roadmap for future exploration. The stability and chemical functionality of the piperidine ring make it a valuable component in polymer science. mdpi.com

Table 2: Applications of Piperidine-Based Scaffolds in Materials Science

Application Area Description of Material Function of Piperidine Scaffold
Anion-Exchange Membranes (AEMs) Polystyrene functionalized with N-alicyclic piperidine-based cations. nih.gov Provides a stable cationic group that facilitates ion transport while resisting degradation in alkaline environments.
Luminescent Materials Donor-π-Acceptor (D-π-A) fluorescent compounds with a piperidine donor group. researchgate.net Acts as an electron-donating group, allowing for the tuning of photophysical properties to achieve emissions in the red spectrum.
Kinetic Hydrate (B1144303) Inhibitors (KHIs) Polymers with pendant piperidine rings, such as Poly(N-acryloyl-nipecotamide). acs.org The piperidine side chains are thought to interact with gas hydrate surfaces, preventing their agglomeration in oil and gas pipelines.
Drug Delivery Systems Polymeric films, such as sodium alginate/poly(vinyl alcohol), incorporating piperidine-based compounds. nih.gov Serves as a bioactive component and can modulate the physicochemical properties of the polymer matrix for controlled release. nih.gov

Future research could focus on synthesizing polymers from functionalized this compound monomers. The stereochemistry of the dimethyl substituents could be used to control the tacticity and, consequently, the bulk properties of the resulting polymer.

Unexplored Reaction Pathways and Synthetic Transformations

While the fundamental chemistry of N-acylpiperidines is well-established, there remain several avenues for exploring novel reactivity with this compound.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Applying these techniques to the piperidine ring of this compound could provide access to novel, highly substituted analogs that are difficult to synthesize using traditional methods. For example, a sequence involving a Norrish-Yang Type II reaction on a ketoamide derived from a piperidine can lead to the formation of N-fused bicyclic β-lactams. nih.gov

Ring-Opening and Rearrangement Reactions: N-acylpiperidines can undergo ring-opening reactions under certain conditions. For instance, reaction with phosphorus pentachloride (PCl5) can lead to ring-opened products, although this may be restricted to derivatives without α-hydrogens. conicet.gov.ar Investigating such transformations could yield valuable linear synthons with preserved stereochemical information.

Unusual Dehydrogenation: An intriguing regioselective dehydrogenation has been observed during the N-acylation of certain piperidines, leading to the formation of tetrahydropyridine (B1245486) byproducts. researchgate.net Exploring the conditions under which this compound might undergo similar transformations could provide a novel route to unsaturated piperidine derivatives.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity. The development of new catalytic methods to construct highly functionalized piperidines from simple precursors is an active area of research. nih.govresearchgate.net Applying these strategies could lead to the rapid synthesis of a library of analogs based on the this compound core.

Investigating these and other unexplored pathways will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of new molecules with unique properties and functions.

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